3-methoxy-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide
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Overview
Description
3-methoxy-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide is a complex organic compound that features a benzenesulfonamide group, a methoxy group, and an imidazole ring
Mechanism of Action
Target of Action
The primary target of this compound is the C522 residue of p97 . p97, also known as valosin-containing protein (VCP), is a type II AAA+ ATPase. It is involved in numerous cellular activities including protein degradation, cell cycle regulation, and DNA damage response.
Mode of Action
The compound interacts with its target through a covalent bond . This interaction results in the inhibition of p97, making the compound a potent inhibitor of this protein .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The benzenesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide (NaOMe). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the imidazole ring can produce a dihydroimidazole compound .
Scientific Research Applications
3-methoxy-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a biochemical probe for studying enzyme interactions.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of advanced materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
N-(3-(1H-imidazol-2-yl)phenyl)-3-phenylpropionamide: This compound also features an imidazole ring and a phenyl group but differs in its overall structure.
4,5-dihydroimidazole derivatives: These compounds share the imidazole core but have different substituents, leading to varied properties.
Uniqueness
3-methoxy-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide is unique due to the presence of the methoxy group and the specific arrangement of its functional groups.
Biological Activity
3-Methoxy-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide, with the CAS number 1421468-15-6, is a compound of interest due to its potential biological activities. This article aims to synthesize existing research findings on its biological activity, focusing on its mechanisms, effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C19H21N3O3S, with a molecular weight of 371.5 g/mol. The structure features a methoxy group, an imidazole moiety, and a benzenesulfonamide group which are pivotal for its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₁N₃O₃S |
Molecular Weight | 371.5 g/mol |
CAS Number | 1421468-15-6 |
Research indicates that compounds similar to this compound may act as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ. PPARγ plays a crucial role in regulating glucose metabolism and adipogenesis, making it a target for diabetes and obesity therapies. Studies show that PPARγ agonists can enhance glucose uptake and improve insulin sensitivity .
Antidiabetic Effects
In vitro studies have demonstrated that compounds with structural similarities exhibit significant anti-hyperglycemic activity. For example, certain derivatives have shown increased glucose uptake in adipocytes by 1.6 to 1.8 times compared to reference compounds. The introduction of electron-donating groups has been linked to enhanced PPARγ agonist activity, which correlates with improved metabolic profiles in diabetic models .
Antioxidant Properties
The antioxidant capacity of related compounds has been explored through various assays, including the DPPH assay. These studies suggest that compounds with similar structures can exhibit potent antioxidant activities, which may contribute to their therapeutic effects in preventing oxidative stress-related diseases .
Inhibition of Platelet Aggregation
Research into the antiplatelet effects of structurally related compounds indicates potential benefits in cardiovascular health. Certain analogues have demonstrated significant inhibition of arachidonic acid-induced platelet aggregation, suggesting that these compounds could serve as therapeutic agents for preventing thrombotic events .
Case Studies and Research Findings
- In Vitro Studies : A study investigating various PPAR ligands found that certain derivatives of benzenesulfonamides showed promising results in enhancing glucose uptake and modulating inflammatory cytokines such as TNF-α and IL-6 .
- Molecular Docking Studies : Computational studies have supported the binding affinity of these compounds to PPARγ receptors, indicating strong interactions that could lead to effective activation of metabolic pathways .
- Animal Models : In vivo experiments using diabetic mice treated with similar compounds showed improved glycemic control and reduced body weight gain, further supporting their potential as antidiabetic agents .
Properties
IUPAC Name |
3-methoxy-N-[3-(2-phenylimidazol-1-yl)propyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-25-17-9-5-10-18(15-17)26(23,24)21-11-6-13-22-14-12-20-19(22)16-7-3-2-4-8-16/h2-5,7-10,12,14-15,21H,6,11,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBQWOZOQZIWTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NCCCN2C=CN=C2C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.